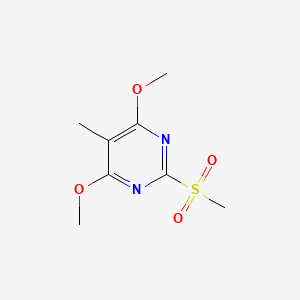
4,6-Dimethoxy-5-methyl-2-(methylsulfonyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,6-Dimethoxy-5-methyl-2-(methylsulfonyl)pyrimidine is an organic compound with the molecular formula C7H10N2O4S. It is a white crystalline solid that is used as an intermediate in the synthesis of various chemical products, including herbicides and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Dimethoxy-5-methyl-2-(methylsulfonyl)pyrimidine typically involves the oxidation of 2-methylthio-4,6-dimethoxypyrimidine. This reaction can be carried out using various oxidizing agents under controlled conditions . Another method involves the reaction of 2-methylpyrimidine with sulfuric acid to form 2-methylpyrimidine-1-methanesulfonic acid, which is then alkylated with bromomethylbenzene in the presence of a base to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is often scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Análisis De Reacciones Químicas
Types of Reactions
4,6-Dimethoxy-5-methyl-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Nucleophiles: Amines, thiols, and alcohols.
Reaction Conditions: Reactions are typically carried out in organic solvents such as methanol or dimethyl sulfoxide (DMSO) at controlled temperatures.
Major Products Formed
The major products formed from these reactions include sulfonyl derivatives and substituted pyrimidines, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
4,6-Dimethoxy-5-methyl-2-(methylsulfonyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential use in the development of new drugs.
Industry: Utilized in the production of herbicides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of 4,6-Dimethoxy-5-methyl-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methanesulfonyl-4,6-dimethoxypyrimidine
- 4,6-Dimethoxy-2-methylsulfonylpyrimidine
- 4,6-Dimethoxy-2-methylthio-pyrimidine
Uniqueness
4,6-Dimethoxy-5-methyl-2-(methylsulfonyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable intermediate in the synthesis of various chemical products.
Propiedades
Fórmula molecular |
C8H12N2O4S |
|---|---|
Peso molecular |
232.26 g/mol |
Nombre IUPAC |
4,6-dimethoxy-5-methyl-2-methylsulfonylpyrimidine |
InChI |
InChI=1S/C8H12N2O4S/c1-5-6(13-2)9-8(15(4,11)12)10-7(5)14-3/h1-4H3 |
Clave InChI |
ZTNRCXBKEITMRV-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(N=C1OC)S(=O)(=O)C)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















